

Sulfo-CY3 Maleimide Potassium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

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Sulfo-CY3 maleimide potassium is a water-soluble, thiol-reactive fluorescent dye essential for the precise labeling of biomolecules in a variety of research, diagnostic, and drug development applications. This guide provides an in-depth overview of its properties, mechanism of action, and detailed protocols for its use.

Sulfo-CY3 maleimide potassium is an analog of Cy3® maleimide, featuring one or more sulfonate groups that impart high water solubility.[1][2] This characteristic is particularly advantageous for labeling sensitive proteins, such as antibodies, that may be denatured by the organic co-solvents required for non-sulfonated dyes.[1][3] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][4][5] This high selectivity allows for site-specific labeling of biomolecules.[4]

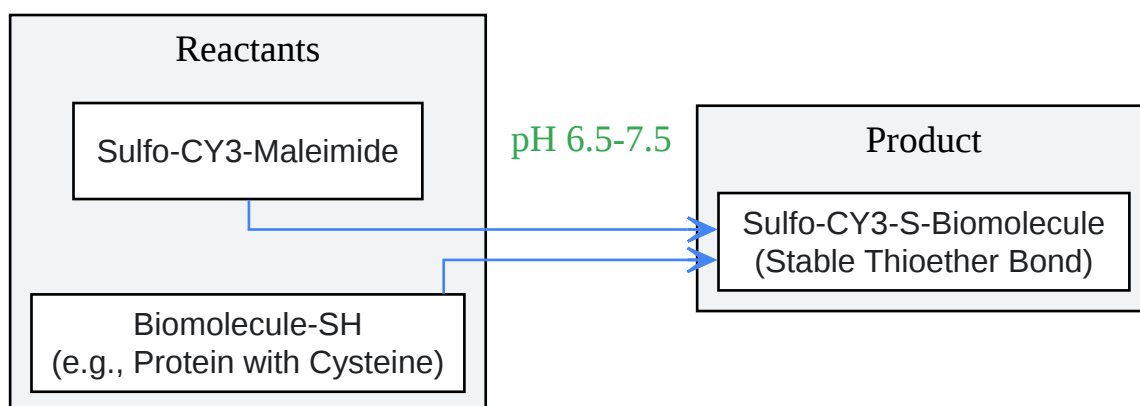
Core Properties and Characteristics

The utility of **Sulfo-CY3 maleimide potassium** stems from its robust chemical and spectral properties. It is a bright, orange-fluorescent dye that is insensitive to pH changes between pH 4 and 10.[6] The key quantitative characteristics of **Sulfo-CY3 maleimide potassium** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃₆ H ₄₁ KN ₄ O ₉ S ₂	[1] [7] [8]
Molecular Weight	776.96 g/mol	[1] [8]
CAS Number	1656990-68-9	[1] [7] [8]
Excitation Maximum (λ _{ex})	548 nm	[1] [7]
Emission Maximum (λ _{em})	563 nm	[1] [7]
Molar Extinction Coefficient	162,000 M ⁻¹ cm ⁻¹	[1] [7]
Fluorescence Quantum Yield	0.1	[1] [7]
Purity	> 95% (by ¹ H NMR and HPLC-MS)	[1]
Solubility	Soluble in water, DMF, and DMSO	[1] [7]
Storage Conditions	Store at -20°C, desiccated and in the dark.	[1] [2] [7]

Mechanism of Action: The Thiol-Maleimide Reaction

The conjugation of Sulfo-CY3 maleimide to a biomolecule is achieved through a Michael addition reaction between the maleimide group and a thiol group.[\[2\]](#)[\[4\]](#)[\[5\]](#) This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[\[4\]](#) At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[\[4\]](#) Above pH 7.5, the maleimide group can react with primary amines.[\[4\]](#)



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Figure 1: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

A generalized protocol for labeling proteins with **Sulfo-CY3 maleimide potassium** is provided below. It is important to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Preparation of the Biomolecule

- Dissolve the Protein: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5. Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain any thiol-containing compounds. A protein concentration of 1-10 mg/mL is recommended.[1]
- Reduction of Disulfide Bonds (if necessary): If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free thiols.
 - Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
 - Incubate the solution for 20-30 minutes at room temperature.[8]
 - If using DTT (dithiothreitol) as the reducing agent, it must be removed prior to adding the maleimide dye, as it contains a free thiol. This can be achieved through dialysis or using a desalting column.[8]

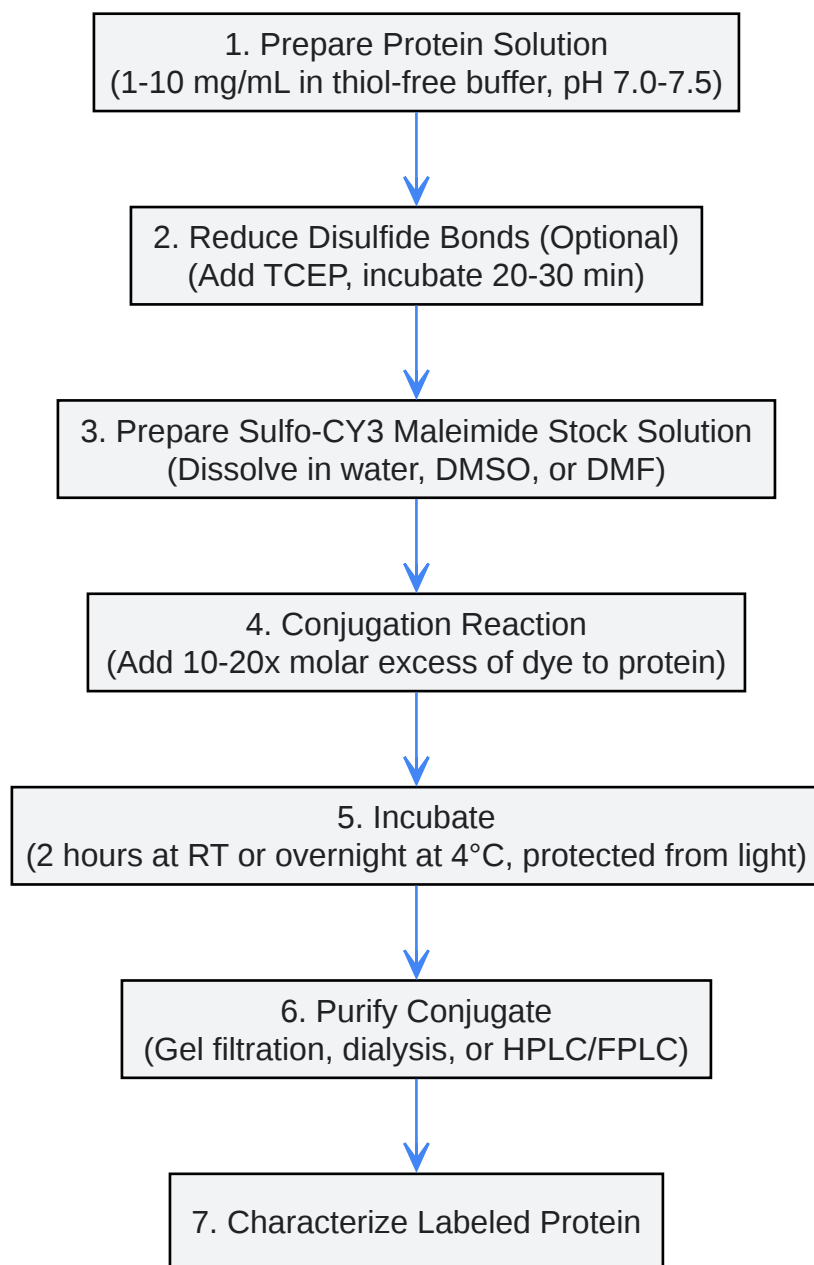
Labeling Reaction

- Prepare the Dye Stock Solution: Allow the vial of **Sulfo-CY3 maleimide potassium** to warm to room temperature. Dissolve the dye in water, DMSO, or DMF to create a stock solution of 1-10 mg/mL.[\[1\]](#)
- Conjugation: Add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[\[8\]](#)[\[9\]](#)
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[\[8\]](#)[\[9\]](#)

Purification of the Conjugate

After the incubation period, it is crucial to remove any unreacted dye. This can be accomplished using several methods:

- Gel Filtration/Desalting Columns: This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.[\[1\]](#)[\[8\]](#)
- Dialysis: This method is suitable for water-soluble dyes like Sulfo-CY3 maleimide.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can be used for more stringent purification if required.[\[1\]](#)



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